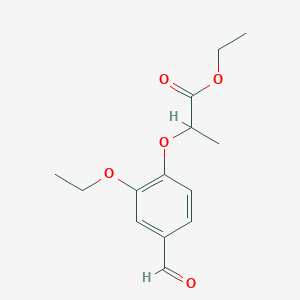
2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic organic or inorganic substances. For instance, compounds with similar structural features have been synthesized through the coordination of multidentate ligands with metal centers, leading to complex formations with unique geometries and properties (Lam et al., 2000). Another approach is the cycloaddition reactions, which have been employed to obtain enantiomerically pure pyrrolidines, showcasing the diversity of synthetic strategies applicable to such molecules (Oliveira Udry et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography and spectroscopic methods are commonly used for this purpose. For example, the crystal and molecular structure of related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been elucidated, providing insights into the stability and reactivity of such molecules (Percino et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone and its analogs can be diverse, including cycloadditions, substitutions, and ligand exchange reactions. These reactions often result in the formation of new bonds and the introduction of additional functional groups, significantly altering the chemical and physical properties of the original compounds. For instance, the synthesis of pyrrolidine and pyridine derivatives from ethanone-based compounds showcases the compound's versatility in undergoing chemical transformations (Abdelall, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various solvent systems and its stability under different conditions. The crystallographic analysis contributes to understanding these properties by revealing the compound's molecular geometry and intermolecular interactions (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and its behavior in organic synthesis, define the utility of 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone in chemical research and industry. Studies have shown that related compounds exhibit diverse reactivity patterns, which can be harnessed for the synthesis of pharmacologically active molecules (Mamolo et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanon: wurde auf seine antituberkulösen Eigenschaften untersucht. In einer Studie von Singireddi et al. wurde eine Reihe neuartiger Derivate synthetisiert und gegen Mycobacterium tuberculosis H37Ra evaluiert. Unter diesen Verbindungen zeigten mehrere eine signifikante Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Bemerkenswerterweise wurden diese Verbindungen auch als nicht toxisch für menschliche Zellen befunden .
Antikörper-Wirkstoff-Konjugat (ADC)-Linker
Die Verbindung 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoat dient als ADC-Linker. ADCs sind eine vielversprechende Klasse von zielgerichteten Therapien, die monoklonale Antikörper mit zytotoxischen Medikamenten kombinieren. Dieser Linker ermöglicht die Konjugation von Antikörpern mit potenten Medikamenten zur Krebsbehandlung .
Biochemisches Reagenz
2-(Pyrrolidin-1-yl)ethanol: ist ein biochemisches Reagenz, das in der Life-Science-Forschung verwendet wird. Es findet Anwendung in verschiedenen biologischen und organischen chemischen Studien .
C–C-Bindungsspaltung und metallfreie Synthese
In einer chemodivergenten Synthese wurden N-(Pyridin-2-yl)amide aus a-Bromketonen und 2-Aminopyridin über C–C-Bindungsspaltung gebildet. Die Reaktionsbedingungen waren mild und metallfrei, was die Vielseitigkeit dieser Verbindung zeigt .
Eigenschaften
IUPAC Name |
2-ethoxy-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-17-9-12(16)15-6-3-10(8-15)18-11-7-13-4-5-14-11/h4-5,7,10H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPFVKXTLXTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)
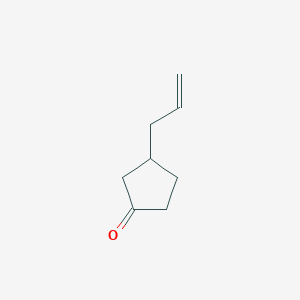
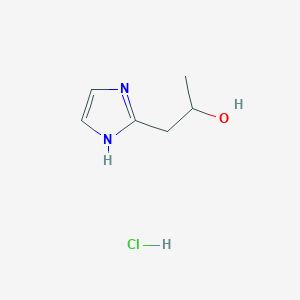
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
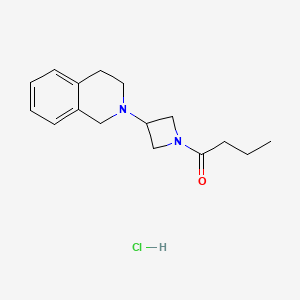
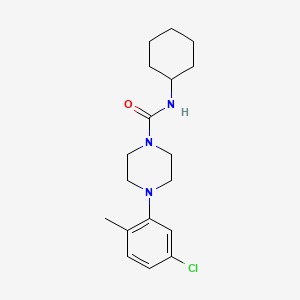
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
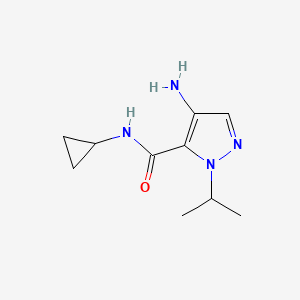
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
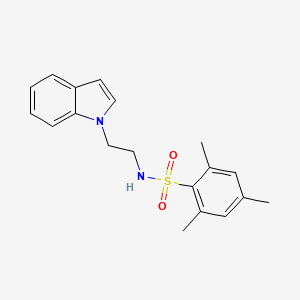
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
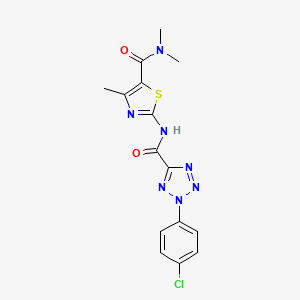
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)
